molecular formula C21H40O3 B072195 Propylene glycol monooleate CAS No. 1330-80-9

Propylene glycol monooleate

Cat. No. B072195
CAS RN: 1330-80-9
M. Wt: 340.5 g/mol
InChI Key: ZVTDEEBSWIQAFJ-UHFFFAOYSA-N
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Description

Propylene glycol monooleate is a fatty acid monoester of propylene glycol (1,2-propanediol) known for its emulsifying properties, making it a valuable compound in various industries. The synthesis of this compound, its molecular structure, and properties have been subjects of research to understand and optimize its use better.

Synthesis Analysis

Propylene glycol monooleate is synthesized enzymatically to avoid the issues associated with chemical processes. A Pseudomonas lipase is used in organic solvents with propylene glycol and acyl donors, such as fatty acids and triglycerides, to produce the esters. Optimal synthesis conditions, including temperature, pH, and acyl donors, have been identified to maximize yield and efficiency (Shaw & Lo, 1994).

Molecular Structure Analysis

The structure-property relationships of poly(urethane urea)s with ultra-low monol content poly(propylene glycol) soft segments reveal the influence of molecular weight and hard segment content on morphology and properties. This analysis aids in understanding how propylene glycol monooleate behaves in different conditions, impacting its applications (O'Sickey, Lawrey, & Wilkes, 2002).

Chemical Reactions and Properties

Propylene glycol can react with food flavoring components under acidic or basic conditions, producing new compounds like acetals, ketals, and esters. These reactions are important for understanding propylene glycol monooleate's behavior in various applications and its impact on sensory quality (Elmore, Dodson, & Mottram, 2014).

Physical Properties Analysis

The analysis of propylene glycol ethers (PGEs), including mono-, di-, and tri-PGEs, reveals that these compounds are low to moderately volatile, have high aqueous solubility, and low bioaccumulation potential. Their environmental fate and toxicity assessments are crucial for evaluating their safety and environmental impact (Staples & Davis, 2002).

Chemical Properties Analysis

The chemical properties of propylene glycol monooleate and related compounds like poly(propylene glycol) are crucial for applications ranging from industrial uses to potential health benefits. Understanding these properties helps in tailoring the compound for specific uses and assessing its environmental and health impacts (Martin & Murphy, 2000).

Scientific Research Applications

  • Production of Propylene Glycol Fatty Acid Monoesters

    These esters, including PGMO, are synthesized enzymatically to be used as water-in-oil emulsifiers, overcoming problems associated with chemical processes. Factors affecting the yield of these monoesters include acyl donors, organic solvents, temperature, water content, pH, and reaction time (Shaw & Lo, 1994).

  • Safety Assessment in Cosmetics

    Propylene Glycol is used in cosmetic formulations as a skin-conditioning agent, solvent, and viscosity-decreasing agent. It's generally safe but can cause irritation and sensitization reactions under certain conditions (International Journal of Toxicology, 1994).

  • Optimized Enzymatic Synthesis for Food Industry

    The synthesis of propylene glycol monolaurate, a related compound, is optimized for use in the food industry. Factors like reaction time, temperature, enzyme amount, and substrate molar ratio significantly affect molar conversion rates (Shaw, Wu, & Shieh, 2003).

  • Reactions with Food Flavorings

    Propylene Glycol reacts with components of food flavorings under certain conditions, affecting the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).

  • Liquid-Liquid Extraction in Chemical Industries

    Propylene Glycol can be recovered from aqueous streams using liquid-liquid extraction, an energy-efficient alternative to evaporation (Chavez et al., 2012).

  • Health Concerns in Infants

    There are reports of toxic effects, including seizures and serum hyperosmolality, in infants exposed to propylene glycol, commonly used as a solvent in drug preparations (Macdonald et al., 1987; Glasgow et al., 1983).

  • Environmental and Health Risks

    Propylene glycol and its derivatives are generally regarded as safe, but certain conditions and concentrations can lead to irritation and other health concerns (Wieslander, Norbäck, & Lindgren, 2001).

Future Directions

There is a need to develop alternative and renewable propylene glycol production routes . The technology readiness level of different production pathways were outlined as well as the challenges and future direction of propylene glycol production from glycerol and other renewable feedstocks .

properties

IUPAC Name

2-hydroxypropyl octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDEEBSWIQAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859624
Record name 2-Hydroxypropyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Propylene glycol monooleate

CAS RN

1330-80-9
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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